- 7,7a-Dihydroimidazo[1,2-d]-1,2,4-oxadiazoles from imidazoles and benzonitrile oxide, Journal of Chemical Research, 1983, (9), 230-1
Cas no 931-36-2 (2-Ethyl-4-methyl-1H-imidazole)
2-Ethyl-4-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethyl-4-methylimidazole
- EMI-2,4
- 2-Ethyl-4-methyl-1H-imidazole
- 2-Ethyl-5-methyl-1H-imidazole
- 1H-Imidazole, 2-ethyl-4-methyl-
- 4-Methyl-2-ethylimidazole
- 1H-Imidazole, 2-ethyl-5-methyl-
- Imidazole, 2-ethyl-4-methyl-
- 2-ethyl-4-methyl-imidazole
- ULKLGIFJWFIQFF-UHFFFAOYSA-N
- 5K8XI641G3
- NSC82315
- Curazol 2E4MZ
- Ethylmethyl imidazole
- PubChem15974
- 2ethyl-4-methylimidazole
- Imidazole C-2 deriv. 2
- 2-ethyl-5-methyl-imidazole
- DSSTox_
- 1H-Imidazole, 2-ethyl-4-methyl- (9CI)
- 2-Ethyl-5-methyl-1H-imidazole (ACI)
- Imidazole, 2-ethyl-4(or 5)-methyl- (7CI)
- Imidazole, 2-ethyl-4-methyl- (8CI)
- 2E4MZ
- B 2
- B 2 (curing catalyst)
- Curezol 2E4MZ
- Curezol 2E4MZ2
- Dyhard MI-C
- E 0232
- EMI 24
- EMI 70
- Epicure EMI 24
- Imicure EMI 24
- JER Cure EMI 24
- NSC 82315
- Omicure 24EMI
- Texnol EM 24
- CAS-931-36-2
- NS00006480
- 1H-Imidazole,5-methyl-2-(phenylmethyl)-
- EC 213-234-5
- DTXSID9044744
- SCHEMBL17688
- Q27262481
- InChI=1/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8
- SCHEMBL4570616
- W-100253
- STK802359
- AKOS005622653
- NSC-82315
- CS-W011276
- UNII-5K8XI641G3
- AC1597
- 2-Ethyl-4-methylimidazole, 95%
- EINECS 213-234-5
- DTXCID7024744
- CHEBI:189145
- Imidazole, 2-ethyl-4(or 5)-methyl-
- CHEMBL1367804
- NCGC00256255-01
- SY036797
- AKOS004897048
- DB-057373
- 46227-74-1
- AC-11832
- US9144538, 2-Ethyl-4- methylimidazole
- EN300-352283
- 931-36-2
- BDBM7959
- Tox21_301485
- E0232
- US9138393, 2-Ethyl-4- methyl- imidazole
- MLS001074880
- HMS2234N23
- MFCD00005193
- EMI-24
- Imidazole, 2-ethyl-4-methyl-,
- BDBM181122
- NCGC00247031-01
- TS-01543
- 2-Ethyl-4-methyl imidazole
- SMR000568404
-
- MDL: MFCD00005193
- Inchi: 1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
- InChI Key: ULKLGIFJWFIQFF-UHFFFAOYSA-N
- SMILES: N1=C(CC)NC(C)=C1
- BRN: 1711
Computed Properties
- Exact Mass: 110.084
- Monoisotopic Mass: 110.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: Light yellow crystals
- Density: 0.975 g/mL at 25 °C(lit.)
- Melting Point: 47-54 °C (lit.)
- Boiling Point: 292-295 °C(lit.)
- Flash Point: Fahrenheit: 278.6 ° f < br / > Celsius: 137 ° C < br / >
- Refractive Index: n20/D 1.5(lit.)
- Water Partition Coefficient: 210 g/L (20 ºC)
- PSA: 28.68000
- LogP: 1.28050
- Sensitiveness: Sensitive to humidity; Sensitive to air
- Solubility: Soluble in water and ethanol, slightly soluble in ether.
2-Ethyl-4-methyl-1H-imidazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
- FLUKA BRAND F CODES:10
- RTECS:NI6147500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
2-Ethyl-4-methyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0444559643- 25g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 25g |
¥ 111.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0444559635- 100g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 100g |
¥ 317.6 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E104846-100g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 100g |
¥112.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E104846-25g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 25g |
¥51.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E104846-500g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 500g |
¥419.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016735-100g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 100g |
¥106 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016735-25g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 25g |
¥47 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016735-500g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 96% | 500g |
¥371 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016736-25g |
2-Ethyl-4-methyl-1H-imidazole |
931-36-2 | 99% | 25g |
¥69 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808801-2.5kg |
2-Ethyl-4-methylimidazole |
931-36-2 | 96% | 2.5kg |
1,726.00 | 2021-05-17 |
2-Ethyl-4-methyl-1H-imidazole Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
- Novel synthesis of substituted imidazoles, IP.com Journal, 2004, 4(8),
Production Method 5
- [1,2,4]Triazolo[4,3-a]quinoxalines and their use as AMPA antagonists, World Intellectual Property Organization, , ,
Production Method 6
Production Method 7
- Manufacture of stable 2-ethyl-4-methylimidazole compositions, Japan, , ,
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 15 min, < 20 °C
- Method for preparing 2-ethyl-4-methylimidazole by one-pot synthesis, China, , ,
Production Method 11
Production Method 12
Production Method 13
Production Method 14
- Phenolic-epoxy, phenolic-benzoxazine, phenolic-epoxy-benzoxazine curable adhesive compositions, their manufacture and applications, World Intellectual Property Organization, , ,
Production Method 15
Production Method 16
Production Method 17
- Catalytic synthesis of C-alkylimidazoles in the presence of platinum/alumina catalysts, Izvestiya Akademi Nauk, 1992, (4), 932-40
Production Method 18
- Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia, Japan, , ,
2-Ethyl-4-methyl-1H-imidazole Raw materials
- 2-Ethyl-4-methyl-1H-imidazole
- Pyruvaldehyde
- 1,3,5-Triazine-2,4-diamine,6-[2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethyl]-
- 1,1-dimethoxypropan-2-amine
- 1H-Imidazole,2-ethyl-4,5-dihydro-5-methyl-
- Silver acetate
2-Ethyl-4-methyl-1H-imidazole Preparation Products
2-Ethyl-4-methyl-1H-imidazole Suppliers
2-Ethyl-4-methyl-1H-imidazole Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-Ethyl-4-methyl-1H-imidazole
Comprehensive Guide to 2-Ethyl-4-methyl-1H-imidazole (CAS No. 931-36-2): Properties, Applications, and Market Insights
2-Ethyl-4-methyl-1H-imidazole (CAS No. 931-36-2) is a versatile heterocyclic compound widely used in pharmaceuticals, agrochemicals, and specialty chemicals. This imidazole derivative has gained significant attention due to its unique chemical properties and broad applicability. Researchers and industry professionals frequently search for "2-Ethyl-4-methyl-1H-imidazole uses" or "CAS 931-36-2 suppliers," reflecting the growing demand for this compound.
The molecular structure of 2-Ethyl-4-methyl-1H-imidazole features a five-membered ring with two nitrogen atoms, making it an excellent building block for more complex molecules. Its solubility characteristics and thermal stability make it particularly valuable in high-performance applications. Recent studies have explored its potential in "energy storage materials" and "catalysis," aligning with current trends in sustainable chemistry.
In the pharmaceutical sector, 2-Ethyl-4-methyl-1H-imidazole serves as a key intermediate for various active pharmaceutical ingredients (APIs). Its structural motif appears in several drug candidates targeting metabolic disorders and inflammatory conditions. The compound's bioavailability and low toxicity profile make it attractive for medicinal chemistry applications, addressing frequent search queries like "imidazole derivatives in drug discovery."
The agrochemical industry utilizes 2-Ethyl-4-methyl-1H-imidazole in the synthesis of crop protection agents and plant growth regulators. With increasing global focus on "sustainable agriculture" and "green chemistry," this compound's role in developing environmentally friendly solutions has become more prominent. Manufacturers often inquire about "high-purity 2-Ethyl-4-methyl-1H-imidazole" for these sensitive applications.
Material science applications of 2-Ethyl-4-methyl-1H-imidazole include its use as a corrosion inhibitor and polymer modifier. The compound's ability to form stable complexes with metals makes it valuable in "metal surface treatment" processes. Recent advancements in "nanomaterial synthesis" have further expanded its potential applications, creating new market opportunities.
The global market for 2-Ethyl-4-methyl-1H-imidazole has shown steady growth, driven by increasing demand from Asia-Pacific regions. Industry reports frequently analyze "imidazole market trends 2024" and "specialty chemical growth projections," highlighting the compound's commercial significance. Regulatory considerations, particularly regarding "REACH compliance" and "GMP standards," remain crucial factors for suppliers and end-users.
Quality control of 2-Ethyl-4-methyl-1H-imidazole typically involves advanced analytical techniques such as HPLC and GC-MS. Purity specifications often exceed 98%, with particular attention to minimizing "residual solvents" and "heavy metal content." These quality parameters respond to frequent customer inquiries about "analytical methods for imidazole derivatives."
Storage and handling recommendations for 2-Ethyl-4-methyl-1H-imidazole emphasize protection from moisture and extreme temperatures. Proper "chemical storage guidelines" ensure product stability and longevity, addressing common concerns in material safety data sheet (MSDS) searches. The compound's shelf life under optimal conditions typically exceeds 24 months.
Future research directions for 2-Ethyl-4-methyl-1H-imidazole include exploration of its "electronic applications" and potential in "organic semiconductors." The compound's conjugated system and electron-rich nature make it promising for next-generation materials. These emerging applications align with current scientific interest in "functional organic materials" and "molecular electronics."
Environmental considerations for 2-Ethyl-4-methyl-1H-imidazole focus on its biodegradability and ecotoxicological profile. Recent studies evaluating "green chemistry metrics" for imidazole derivatives provide valuable data for sustainable development initiatives. These aspects respond to growing industry interest in "environmentally benign chemicals."
In conclusion, 2-Ethyl-4-methyl-1H-imidazole (CAS No. 931-36-2) represents an important specialty chemical with diverse applications across multiple industries. Its continued relevance stems from ongoing research into novel applications and the development of more efficient synthesis methods. The compound's versatility ensures it will remain a subject of "chemical innovation" and "industrial applications" for years to come.
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